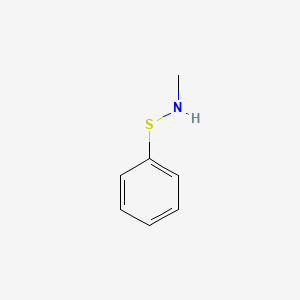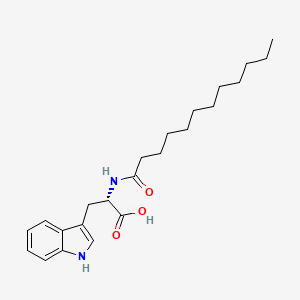
N-Dodecanoyl-L-tryptophan
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Dodecanoyl-L-tryptophan is a compound that combines the amino acid L-tryptophan with a dodecanoyl group. This compound is known for its unique properties and applications in various scientific fields, including chemistry, biology, and medicine. The dodecanoyl group is a 12-carbon fatty acid chain, which imparts hydrophobic characteristics to the molecule, while the L-tryptophan part contributes to its biological activity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
N-Dodecanoyl-L-tryptophan can be synthesized through the reaction of L-tryptophan with dodecanoyl chloride. The reaction typically involves the use of a base, such as sodium hydroxide, to facilitate the acylation process. The crude product is then purified by washing with n-hexane to remove impurities. The purity of the final product is confirmed using techniques such as 1H NMR spectroscopy .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity, and industrial-scale purification techniques such as chromatography may be employed.
Analyse Des Réactions Chimiques
Types of Reactions
N-Dodecanoyl-L-tryptophan undergoes various chemical reactions, including:
Oxidation: The indole ring of the tryptophan moiety can be oxidized using reagents such as dimethyldioxirane.
Substitution: The compound can participate in substitution reactions, particularly at the indole ring.
Hydrolysis: The amide bond between the dodecanoyl group and L-tryptophan can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Oxidation: Dimethyldioxirane is commonly used for the selective oxidation of the indole ring.
Substitution: Various electrophiles can be used for substitution reactions at the indole ring.
Hydrolysis: Acidic or basic conditions are employed to hydrolyze the amide bond.
Major Products Formed
Oxidation: Oxidation of the indole ring can lead to the formation of hydroxylated derivatives.
Substitution: Substitution reactions can yield a variety of substituted indole derivatives.
Hydrolysis: Hydrolysis results in the separation of the dodecanoyl group and L-tryptophan.
Applications De Recherche Scientifique
N-Dodecanoyl-L-tryptophan has several applications in scientific research:
Chemistry: It is used as a model compound to study the behavior of amphiphilic molecules in various environments.
Biology: The compound is employed in studies involving membrane interactions and protein-lipid interactions.
Medicine: Research has explored its potential as a drug delivery agent due to its amphiphilic nature.
Mécanisme D'action
The mechanism of action of N-dodecanoyl-L-tryptophan involves its interaction with lipid membranes. The dodecanoyl group allows the compound to integrate into lipid bilayers, while the tryptophan moiety can interact with proteins and other biomolecules. This dual functionality makes it useful in studying membrane dynamics and protein-lipid interactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-Dodecanoyl-L-tyrosine
- N-Dodecanoyl-L-alanine
- N-Dodecanoyl-L-leucine
Uniqueness
N-Dodecanoyl-L-tryptophan is unique due to the presence of the indole ring in the tryptophan moiety, which imparts specific fluorescence properties and allows for detailed spectroscopic studies. This makes it particularly valuable in research involving fluorescence spectroscopy and membrane interactions .
Propriétés
Numéro CAS |
21442-81-9 |
|---|---|
Formule moléculaire |
C23H34N2O3 |
Poids moléculaire |
386.5 g/mol |
Nom IUPAC |
(2S)-2-(dodecanoylamino)-3-(1H-indol-3-yl)propanoic acid |
InChI |
InChI=1S/C23H34N2O3/c1-2-3-4-5-6-7-8-9-10-15-22(26)25-21(23(27)28)16-18-17-24-20-14-12-11-13-19(18)20/h11-14,17,21,24H,2-10,15-16H2,1H3,(H,25,26)(H,27,28)/t21-/m0/s1 |
Clé InChI |
MTYLJFSVEPZMIY-NRFANRHFSA-N |
SMILES isomérique |
CCCCCCCCCCCC(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)O |
SMILES canonique |
CCCCCCCCCCCC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[Bis(phenylamino)phosphoryl]-3-(5-nitropyridin-2-yl)urea](/img/structure/B14699871.png)
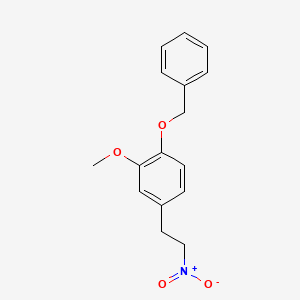
![6,6-Dimethyl-4-(morpholin-4-ylmethyl)-7,8,9,10-tetrahydrobenzo[c]chromen-3-ol](/img/structure/B14699882.png)
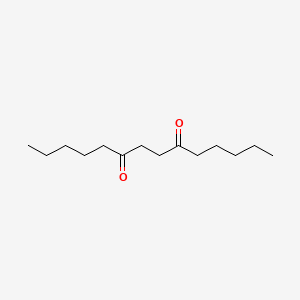
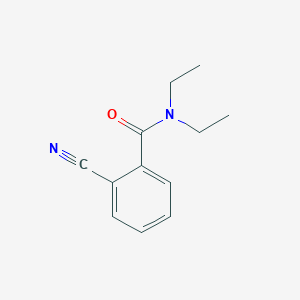
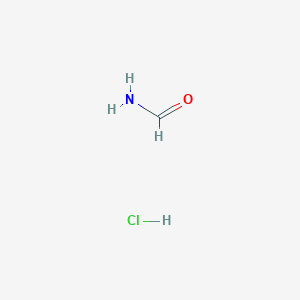
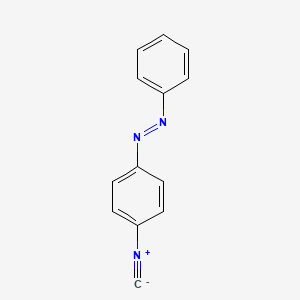
![Pyridinium, 1-[(hexadecyloxy)methyl]-, chloride](/img/structure/B14699909.png)
![Ethyl 4-[(2,4-diamino-7,8-dihydropteridin-6-yl)methylamino]benzoate](/img/structure/B14699919.png)
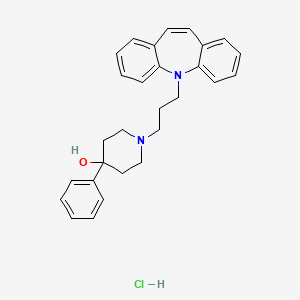
![Benzo[a]acridin-12-amine](/img/structure/B14699930.png)
![12-Methyl-5h-naphtho[2,3-a]carbazole-5,13(12h)-dione](/img/structure/B14699935.png)
